Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
Overview
Description
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₃NO₆. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two formyl groups and two ester groups attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl 3,4-pyrroledicarboxylate with formylating agents under controlled conditions. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Diethyl 2,5-dicarboxy-1H-pyrrole-3,4-dicarboxylate.
Reduction: Diethyl 2,5-dihydroxymethyl-1H-pyrrole-3,4-dicarboxylate.
Substitution: Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxamide or this compound ester.
Scientific Research Applications
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor for the development of new drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl groups can participate in nucleophilic addition reactions with nucleophiles such as amino acids or proteins, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Lacks the formyl groups present in diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains methyl groups instead of formyl groups.
Diethyl 1H-pyrrole-2,4-dicarboxylate: Has carboxylate groups at different positions on the pyrrole ring.
Uniqueness
This compound is unique due to the presence of both formyl and ester groups on the pyrrole ring. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(16)9-7(5-14)13-8(6-15)10(9)12(17)19-4-2/h5-6,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJPZQZOZZFUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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